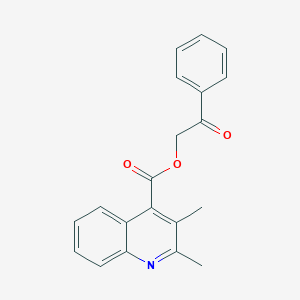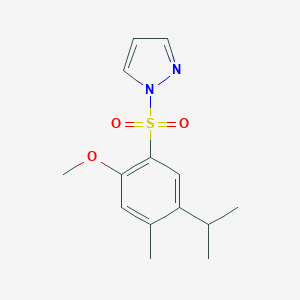
1-((5-isopropyl-2-methoxy-4-methylphenyl)sulfonyl)-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-((5-isopropyl-2-methoxy-4-methylphenyl)sulfonyl)-1H-pyrazole, also known as PMSF, is a widely used serine protease inhibitor. It has been extensively used in biochemical research to inhibit serine proteases and to study their role in various biological processes.
Wissenschaftliche Forschungsanwendungen
1-((5-isopropyl-2-methoxy-4-methylphenyl)sulfonyl)-1H-pyrazole is widely used in biochemical research as a serine protease inhibitor. It has been used to study the role of serine proteases in various biological processes, including blood coagulation, fibrinolysis, and apoptosis. This compound has also been used to study the structure and function of serine proteases, as well as their interactions with other proteins.
Wirkmechanismus
1-((5-isopropyl-2-methoxy-4-methylphenyl)sulfonyl)-1H-pyrazole inhibits serine proteases by irreversibly binding to the active site of the enzyme. This prevents the enzyme from cleaving its substrate, thereby blocking its activity. This compound is a broad-spectrum inhibitor, which means that it can inhibit a wide range of serine proteases.
Biochemical and Physiological Effects:
This compound has been shown to have both biochemical and physiological effects. Biochemically, this compound inhibits serine proteases, which are involved in a wide range of biological processes. Physiologically, this compound has been shown to inhibit platelet aggregation, blood coagulation, and fibrinolysis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1-((5-isopropyl-2-methoxy-4-methylphenyl)sulfonyl)-1H-pyrazole is its broad-spectrum inhibition of serine proteases, which makes it a useful tool for studying the role of these enzymes in various biological processes. However, this compound has some limitations. It is an irreversible inhibitor, which means that it permanently blocks the activity of the enzyme. This can make it difficult to study the effects of reversible inhibition on enzyme activity. Additionally, this compound can be toxic at high concentrations, which can limit its use in some experiments.
Zukünftige Richtungen
There are several future directions for research on 1-((5-isopropyl-2-methoxy-4-methylphenyl)sulfonyl)-1H-pyrazole. One area of research is the development of more specific inhibitors for individual serine proteases. This would allow researchers to study the specific roles of these enzymes in biological processes. Another area of research is the development of new methods for studying the effects of reversible inhibition on enzyme activity. Finally, there is a need for more research on the physiological effects of this compound, particularly in the context of diseases such as cancer and cardiovascular disease.
Conclusion:
In conclusion, this compound is a widely used serine protease inhibitor that has been extensively used in biochemical research. It has a broad-spectrum inhibition of serine proteases, making it a useful tool for studying the role of these enzymes in various biological processes. While this compound has some limitations, there are several future directions for research on this compound, including the development of more specific inhibitors for individual serine proteases and the study of reversible inhibition on enzyme activity.
Synthesemethoden
The synthesis of 1-((5-isopropyl-2-methoxy-4-methylphenyl)sulfonyl)-1H-pyrazole involves the reaction of 4-methyl-2-methoxy-5-isopropylbenzenesulfonyl chloride with 1H-pyrazole in the presence of a base. The reaction yields this compound, which is a white crystalline powder with a melting point of 89-91°C.
Eigenschaften
IUPAC Name |
1-(2-methoxy-4-methyl-5-propan-2-ylphenyl)sulfonylpyrazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3S/c1-10(2)12-9-14(13(19-4)8-11(12)3)20(17,18)16-7-5-6-15-16/h5-10H,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKXJEQDDTYFVMI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C(C)C)S(=O)(=O)N2C=CC=N2)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


amine](/img/structure/B497751.png)
![Ethyl 4-{[4-chloro-3-(pentyloxy)phenyl]sulfonyl}-1-piperazinecarboxylate](/img/structure/B497753.png)
![1-[(5-Methyl-2-propoxyphenyl)sulfonyl]pyrrolidine](/img/structure/B497756.png)
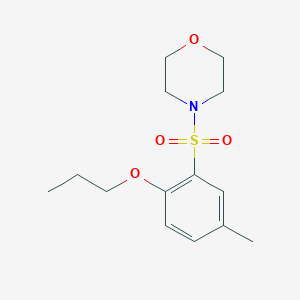
![1-[(5-Methyl-2-propoxyphenyl)sulfonyl]piperidine](/img/structure/B497758.png)
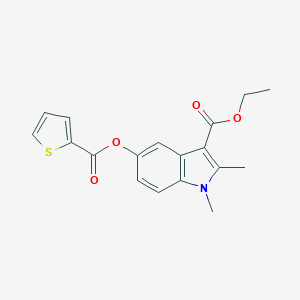
![2-[4-(Phenylsulfonyl)-1-piperazinyl]ethyl 4-chlorobenzoate](/img/structure/B497761.png)
![2-[4-(Phenylsulfonyl)-1-piperazinyl]ethyl 2-thiophenecarboxylate](/img/structure/B497762.png)

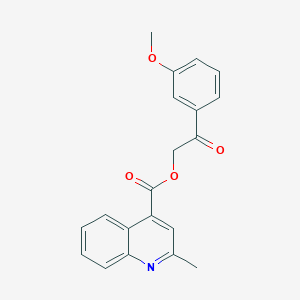
![4-Methyl-1-[(3-methyl-4-pentyloxyphenyl)sulfonyl]piperazine](/img/structure/B497765.png)
